molecular formula C20H19NO11 B12337772 Tolcapone 3-beta-D-Glucuronide

Tolcapone 3-beta-D-Glucuronide

Cat. No.: B12337772
M. Wt: 449.4 g/mol
InChI Key: QQQCXCUCFPMHBX-ABZWTPRMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tolcapone 3-beta-D-Glucuronide is synthesized from Tolcapone through a glucuronidation reaction. This process involves the addition of a glucuronic acid moiety to Tolcapone, facilitated by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant UGT enzymes in a controlled environment to ensure high yield and purity. The reaction conditions include optimal pH, temperature, and the presence of cofactors such as UDP-glucuronic acid .

Chemical Reactions Analysis

Types of Reactions

Tolcapone 3-beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion from the body .

Common Reagents and Conditions

The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .

Major Products Formed

The major product formed from the glucuronidation of Tolcapone is this compound. This metabolite is pharmacologically inactive and is excreted in the urine .

Mechanism of Action

Tolcapone 3-beta-D-Glucuronide itself does not have a direct mechanism of action as it is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of Tolcapone. Tolcapone inhibits COMT, leading to increased levels of levodopa in the brain, which helps alleviate the symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

    Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.

    Opicapone: A newer COMT inhibitor with a longer half-life and once-daily dosing.

Uniqueness

Tolcapone 3-beta-D-Glucuronide is unique due to its specific metabolic pathway involving glucuronidation. This pathway is essential for the drug’s excretion and helps mitigate potential hepatotoxicity associated with Tolcapone .

Properties

Molecular Formula

C20H19NO11

Molecular Weight

449.4 g/mol

IUPAC Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H19NO11/c1-8-2-4-9(5-3-8)13(22)10-6-11(21(29)30)14(23)12(7-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h2-7,15-18,20,23-26H,1H3,(H,27,28)/t15-,16-,17-,18?,20+/m0/s1

InChI Key

QQQCXCUCFPMHBX-ABZWTPRMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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